2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-diamino benzoate with oxalic acid monohydrate to form a quinoxaline intermediate. This intermediate undergoes further functionalization through various reactions, including chlorination, hydrolysis, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline diones, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Scientific Research Applications
2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxyquinoxaline: A simpler quinoxaline derivative with similar chemical properties.
6,7-Dimethoxy-2,3-dimethyl-quinoxaline: Another quinoxaline derivative with different substituents on the ring.
Uniqueness
2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other quinoxaline derivatives. Its unique structure allows for targeted applications in various scientific fields .
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3O2/c1-13(2)9-10-24-17-8-6-5-7-14(17)20-21(24)23-16-12-19(26-4)18(25-3)11-15(16)22-20/h5-8,11-13H,9-10H2,1-4H3 |
InChI Key |
UKUYQOWCJVWWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
Origin of Product |
United States |
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